molecular formula C12H12N4O2 B2597500 N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097918-03-9

N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No. B2597500
CAS RN: 2097918-03-9
M. Wt: 244.254
InChI Key: LWVREVYAFLCRAU-UHFFFAOYSA-N
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Description

N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a heterocyclic molecule that contains a pyridazine ring and a furan-3-carbonyl group attached to an azetidine moiety.

Scientific Research Applications

Synthesis Methodologies and Heterocyclic Compound Studies

Access to Sulfonylated Furans or Imidazo[1,2-a]pyridines

A three-component, domino reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been developed. This method is efficient for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing excellent functional group tolerance and efficiency (Cui et al., 2018).

Synthesis and Convenient Functionalisation of Pyridazinofurocoumarins

Pyridazino[3,4-h]psoralens and pyridazino[3,4-j]angelicins were synthesized from resorcinols through a direct, easy, and generally applicable synthetic route. The key step is the inverse electron-demand Diels–Alder reaction, leading to dicarboxymethylated tetracycles, which can be transformed into primary or secondary amides, demonstrating the versatility in functionalizing these compounds for further studies (Gonzalez-Gomez et al., 2003).

Ring Transformation into Oxazinone and Pyrimidinone Heterocycles

The conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives has been explored. The study involves synthesizing a furan derivative and its transformation through thermolysis or base-catalyzed decomposition, providing insights into the structural modification of furan-based compounds (Hashem et al., 2017).

Synthesis of Compounds of the Pyrimidine Series

This research focuses on the synthesis of new biologically active compounds with pyridine and pyridazine fragments, showcasing the importance of furan derivatives in constructing molecules containing these significant heterocyclic fragments (Aniskova et al., 2017).

properties

IUPAC Name

furan-3-yl-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-12(9-3-5-18-8-9)16-6-10(7-16)14-11-2-1-4-13-15-11/h1-5,8,10H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVREVYAFLCRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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